Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the nitrogen atom and a methyl ester at the 6-position. The rel-(1R,5S,6R) designation specifies the relative stereochemistry of the bicyclic scaffold, which is critical for its molecular interactions and biological activity. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules, such as inhibitors targeting enzymes like isocitrate dehydrogenase (IDH) . Its structural rigidity and functional group diversity make it a versatile intermediate in drug discovery.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-11-8-15(9-12(11)13)7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3/t11-,12+,13? |
InChI Key |
INBKKVBRSBGUSU-FUNVUKJBSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step synthetic route that constructs the azabicyclo[3.1.0]hexane core, introduces the benzyl substituent, and installs the methyl ester group with stereochemical control.
Stepwise Preparation
Construction of the Azabicyclo[3.1.0]hexane Core
- The bicyclic azabicyclo[3.1.0]hexane ring system is commonly formed via intramolecular cyclization reactions starting from suitably functionalized precursors such as amino alcohols or amino acids.
- Cyclopropanation reactions are often employed to close the three-membered ring, using reagents like diazo compounds or Simmons–Smith reagents under controlled low temperatures (e.g., −78°C) to ensure stereoselectivity.
- The stereochemistry (1R,5S,6R) is typically introduced or preserved by using chiral starting materials or chiral catalysts during cyclization.
Introduction of the Benzyl Group
- The benzyl substituent at the 3-position of the azabicyclohexane ring is introduced via nucleophilic substitution reactions.
- A common approach involves reacting the azabicyclohexane intermediate with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to form the benzylated product.
- Reaction parameters such as solvent choice (e.g., DMF, THF), temperature, and base (e.g., sodium hydride, potassium carbonate) are optimized to maximize yield and selectivity.
Installation of the Methyl Ester Group
- The carboxylate function at the 6-position is introduced either by esterification of the corresponding carboxylic acid or by direct use of methyl ester-containing precursors.
- Esterification can be performed using reagents such as methanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via coupling reagents like DCC (dicyclohexylcarbodiimide) if starting from the acid.
- Maintaining stereochemical integrity during esterification is critical and typically requires mild conditions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Diazo compound, Zn(Cu) or Simmons–Smith reagent, −78°C | Formation of azabicyclo[3.1.0]hexane core with stereocontrol |
| 2 | Nucleophilic substitution | Benzyl bromide, K2CO3, DMF, room temperature | Introduction of benzyl group at position 3 |
| 3 | Esterification | Methanol, acid catalyst, reflux | Formation of methyl ester at position 6 |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Analytical Methods for Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are used to confirm the bicyclic structure and stereochemistry via coupling constants and NOE experiments.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chiral High-Performance Liquid Chromatography (HPLC): Used to resolve enantiomers and verify stereochemical purity.
- X-ray Crystallography: Provides definitive stereochemical assignment when crystalline samples are available.
Industrial and Research Applications
- The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to its rigid bicyclic scaffold and stereochemical complexity.
- Its bicyclic structure imparts metabolic stability and allows for selective functionalization, making it valuable for drug discovery and development.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Core Formation | Intramolecular cyclopropanation with stereocontrol |
| Benzyl Group Introduction | Nucleophilic substitution with benzyl halides |
| Ester Group Installation | Esterification of carboxylic acid or use of methyl ester precursors |
| Reaction Conditions | Low temperature for cyclopropanation; mild acid catalysis for esterification |
| Purification Techniques | Chromatography, recrystallization |
| Analytical Verification | NMR, MS, chiral HPLC, X-ray crystallography |
| Stereochemical Control | Use of chiral starting materials or catalysts; chiral resolution methods |
| Applications | Pharmaceutical intermediates, agrochemical synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Ester Variations :
- Methyl esters (target compound) exhibit higher metabolic stability compared to ethyl esters due to shorter alkyl chains .
- Ethyl analogs (e.g., CAS 174456-76-9) may offer enhanced membrane permeability in drug delivery systems .
Substituent Effects :
- The benzyl group in the target compound introduces steric bulk and enables π-π interactions, which are absent in methyl- or Boc-substituted analogs (e.g., CAS 927679-54-7) .
- Boc-protected derivatives (e.g., CAS 927679-54-7) are preferred in multistep syntheses due to their stability under basic conditions .
Functional Group Impact :
- Carboxylic acid derivatives (e.g., CAS 927679-54-7) are more polar than esters, favoring aqueous solubility but requiring protection for cellular uptake .
- Hydroxymethyl analogs (e.g., CAS 134575-07-8) are prone to oxidation, limiting their utility in long-term storage .
Stereochemical Considerations :
- The 6r vs. 6s stereochemistry alters the spatial orientation of functional groups, impacting binding affinity in enzyme inhibition assays .
Biological Activity
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- CAS Number : 2281852-90-0
The bicyclic structure of this compound is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar azabicyclo structures exhibit a variety of biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
- Analgesic effects : Certain azabicyclo compounds are known to interact with opioid receptors, suggesting potential use in pain management.
- CNS activity : The structural features may confer neuroactive properties.
1. Interaction Studies
A study published in Organic & Biomolecular Chemistry explored the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, highlighting their potential as mu-opioid receptor antagonists. The study demonstrated that specific modifications to the bicyclic structure could enhance receptor affinity and selectivity .
2. Pharmacological Evaluation
In vivo studies have assessed the pharmacokinetics and pharmacodynamics of related compounds. For instance, a derivative was evaluated for its analgesic properties using animal models, showing significant pain relief comparable to standard analgesics .
3. Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that variations in substituents on the nitrogen atom and the benzyl group significantly affect biological activity. Compounds with specific stereochemical configurations exhibited enhanced interactions with target receptors .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | C14H20N2O2 | Different substituent at nitrogen; varied biological activity |
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yloxyacetic acid | C15H19NO3 | Similar bicyclic structure; explored for therapeutic uses |
| 6-Methyl-N-benzylpyrrolidine | C13H17N | Non-cyclic analog; different pharmacological profiles |
This table illustrates the diversity within the azabicyclo family while emphasizing the unique aspects of this compound that may contribute to its specific biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
